Copper(II) Complex Structure: Mononuclear Tridentate vs. Tetranuclear Tetradentate Coordination
The glycine-Schiff base copper(II) complex derived from 1-(5-hydroxy-2-nitrophenyl)ethanone (2'-hydroxy-5'-nitroacetophenone) adopts a mononuclear hydrated structure where the ligand acts as a tridentate O,N,O-donor [1]. In contrast, the analogous complex derived from 2'-hydroxy-5'-methylacetophenone forms a less common tetranuclear anhydrous metallocyclic structure with a tetradentate coordination mode [1]. This difference in nuclearity and ligand denticity, confirmed by single crystal X-ray diffraction (SCXRD), arises from the electronic influence of the nitro group versus the methyl group [1].
| Evidence Dimension | Coordination complex nuclearity and ligand denticity |
|---|---|
| Target Compound Data | Mononuclear, hydrated, tridentate Schiff base complex |
| Comparator Or Baseline | 2'-Hydroxy-5'-methylacetophenone (analog) - Tetranuclear, anhydrous, tetradentate Schiff base complex |
| Quantified Difference | Nuclearity changes from 1 to 4 Cu(II) centers; ligand denticity changes from tri- to tetradentate |
| Conditions | Single crystal X-ray diffraction (SCXRD) of glycine-Schiff base copper(II) complexes |
Why This Matters
This structural divergence directly impacts catalytic performance; a defined mononuclear vs. polynuclear active site can alter catalyst stability, substrate accessibility, and reaction mechanism.
- [1] López-Gastélum, K. A., et al. (2021). Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. Molecules, 26(23), 7301. View Source
